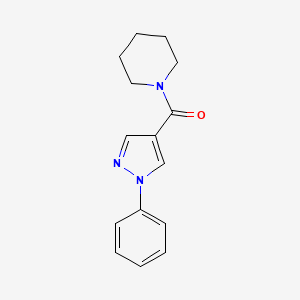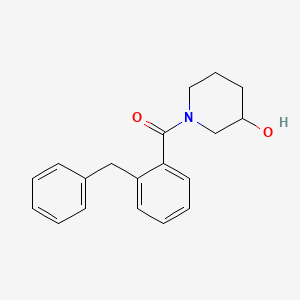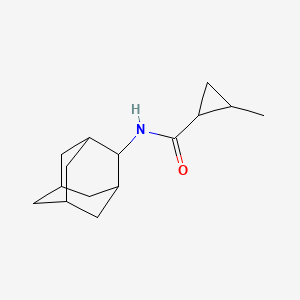
N,1-Dimethyl-N-phenyl-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,1-Dimethyl-N-phenyl-1H-pyrrole-2-carboxamide, commonly known as DPCP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPCP belongs to the class of pyrrole carboxamides and has been extensively studied for its ability to stimulate the immune system.
Mécanisme D'action
DPCP works by inducing a delayed-type hypersensitivity reaction, which triggers an immune response that leads to the activation of T-cells and the release of cytokines. This immune response can help to reduce inflammation and promote hair growth in individuals with alopecia areata.
Biochemical and Physiological Effects:
DPCP has been shown to have several biochemical and physiological effects, including the activation of T-cells, the release of cytokines, and the promotion of hair growth. DPCP has also been shown to have anti-inflammatory properties, which can help to reduce the severity of skin disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DPCP in lab experiments is its ability to induce a localized allergic reaction, which can help to mimic the immune response seen in individuals with skin disorders. However, one of the main limitations of using DPCP is its potential toxicity, which can lead to adverse effects in some individuals.
Orientations Futures
The potential therapeutic applications of DPCP are still being explored, and future research could focus on its use in the treatment of other autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis. Additionally, future research could focus on developing new synthetic methods for DPCP, which could lead to the development of more effective treatments for skin disorders.
Méthodes De Synthèse
DPCP can be synthesized through various methods, including the reaction of 1,2-dicarbonyl compounds with primary amines, the condensation of pyrrole-2-carboxylic acid with primary amines, and the reaction of pyrrole-2-carboxylic acid with N,N-dimethylformamide dimethyl acetal. However, the most commonly used method for synthesizing DPCP involves the reaction of 2-aminopyrrole with N,N-dimethylformamide dimethyl acetal.
Applications De Recherche Scientifique
DPCP has been extensively studied for its potential therapeutic applications in the treatment of various skin disorders, including alopecia areata, psoriasis, and atopic dermatitis. DPCP works by inducing a localized allergic reaction that triggers an immune response, leading to increased blood flow and the release of cytokines, which can help to reduce inflammation and promote hair growth.
Propriétés
IUPAC Name |
N,1-dimethyl-N-phenylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-14-10-6-9-12(14)13(16)15(2)11-7-4-3-5-8-11/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMHYYLELZTQHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-dimethyl-N-phenylpyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-acetyl-N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7514720.png)
![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7514727.png)
![N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide](/img/structure/B7514739.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7514746.png)
![[4-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514753.png)


![5-(3-Methoxyphenyl)-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7514768.png)


![N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7514781.png)


![N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7514811.png)